![molecular formula C19H21NO2 B3086809 3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid CAS No. 1164538-14-0](/img/structure/B3086809.png)

3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid

Übersicht

Beschreibung

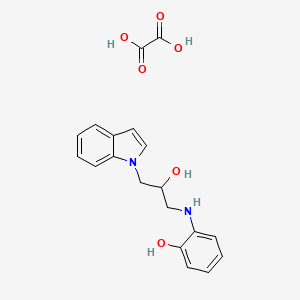

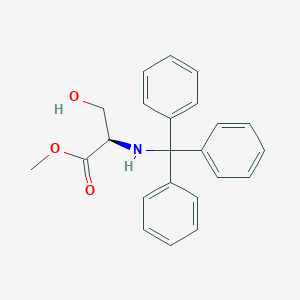

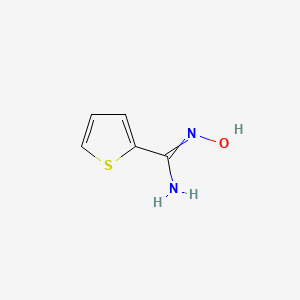

“3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with five carbons and a single nitrogen . The pyridine ring is attached to a phenyl group and an acrylic acid group.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyridine ring in the compound is sp2 hybridized, allowing the ring to be fully conjugated . The acrylic acid group contains a carbon-carbon double bond, which also contributes to the conjugation and overall stability of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyridine ring and the acrylic acid group. The pyridine ring, being aromatic, is relatively stable and resistant to reactions unless activated by a suitable reagent . The acrylic acid group, on the other hand, contains a carbon-carbon double bond that could potentially undergo addition reactions.Wissenschaftliche Forschungsanwendungen

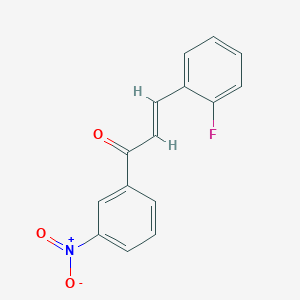

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, including the phenyl acrylic acid functionality, have been extensively studied for their anticancer potentials. These compounds have been underutilized in medicinal research despite their rich traditional use as antitumor agents. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive compilation of the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting their significant potential in this field (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Production of Valuable Chemicals from Lactic Acid

Lactic acid, produced from biomass fermentation, serves as a precursor for several valuable chemicals like pyruvic acid, acrylic acid, and lactate ester. Gao, Ma, and Xu (2011) reviewed the production of these chemicals from lactic acid through chemical and biotechnological routes, indicating the potential for "greener" biotechnological processes to replace chemical routes in the future (Gao, Ma, & Xu, 2011).

Acrylic Acid Plasma Polymerization for Biomedical Use

Bitar, Cools, De Geyter, and Morent (2018) reviewed the use of acrylic acid plasma polymerization for producing thin films with specific surface chemistries, particularly those containing carboxylic acid functional groups. These films have been shown to improve cell growth, proliferation, and differentiation, making them attractive for biomedical applications (Bitar, Cools, De Geyter, & Morent, 2018).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing similar functional groups . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties.

Eigenschaften

IUPAC Name |

(E)-3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-3-4-5-16-8-12-18(20-14-16)17-10-6-15(7-11-17)9-13-19(21)22/h6-14H,2-5H2,1H3,(H,21,22)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWXCMHHNUDNN-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)

![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)